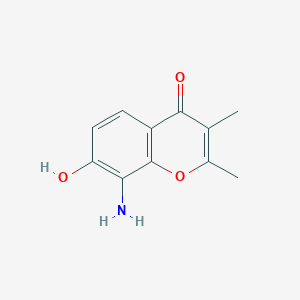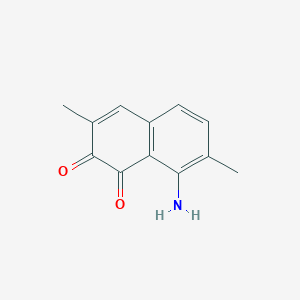
8-Amino-3,7-dimethylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3,7-dimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethylnaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or tin chloride in acidic conditions.
Oxidation: The final step involves the oxidation of the naphthalene core to form the quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of naphthalene derivatives are nitrated in continuous flow reactors.
Catalytic Reduction: The reduction step is carried out using catalytic hydrogenation to improve efficiency and yield.
Automated Methylation: Automated systems are used for the methylation step to ensure precise control over reaction conditions.
Controlled Oxidation: The oxidation step is carefully controlled to prevent over-oxidation and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-3,7-dimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Iron powder, tin chloride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products:
Oxidation Products: More complex quinones and naphthoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthalene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-Amino-3,7-dimethylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Amino-3,7-dimethylnaphthalene-1,2-dione involves its interaction with biological molecules and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways and signal transduction pathways.
Comparación Con Compuestos Similares
1,4-Naphthoquinone: A structurally similar compound with different substitution patterns.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a methyl group at a different position.
8-Hydroxy-3,7-dimethylnaphthalene-1,2-dione: A hydroxylated derivative with similar properties.
Uniqueness: 8-Amino-3,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups provide versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
8-amino-3,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-3-4-8-5-7(2)11(14)12(15)9(8)10(6)13/h3-5H,13H2,1-2H3 |
Clave InChI |
LAUXVNLQTBBRHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




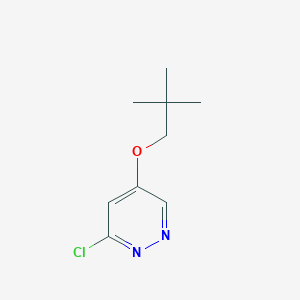

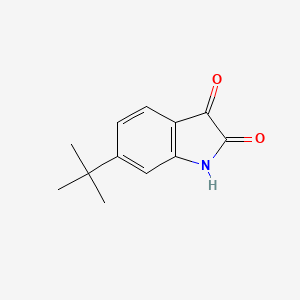
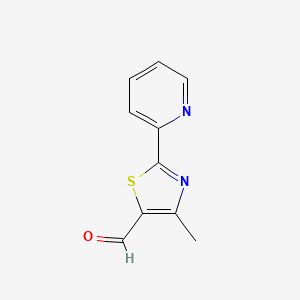
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)





![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
